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Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC)
designed as a potent and selective degrader of the Androgen Receptor (AR).[1][2][3] This
technical guide provides a comprehensive overview of the molecular target of BWA-522, its
mechanism of action, and the key experimental data and protocols that underpin its
characterization.

Molecular Target: Androgen Receptor N-Terminal
Domain (AR-NTD)

The primary molecular target of BWA-522 is the N-terminal domain (NTD) of the human
Androgen Receptor.[1][2][3] The AR is a ligand-activated transcription factor that plays a critical
role in the development and progression of prostate cancer. BWA-522 is designed to
specifically recognize and bind to the AR-NTD, a region of the receptor that is crucial for its
transcriptional activity and is often retained in splice variants that confer resistance to
conventional anti-androgen therapies. By targeting the NTD, BWA-522 can effectively induce
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the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as
AR-V7, which lack the ligand-binding domain targeted by many existing drugs.[1][3]

Mechanism of Action: PROTAC-Mediated
Degradation

BWA-522 functions as a heterobifunctional molecule, simultaneously binding to the AR-NTD
and the E3 ubiquitin ligase cereblon (CRBN).[4] This ternary complex formation facilitates the
ubiquitination of the AR protein, marking it for degradation by the proteasome. This targeted
protein degradation approach effectively eliminates the AR protein from the cell, thereby
inhibiting downstream AR signaling pathways that drive prostate cancer cell proliferation and
survival.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of BWA-
522.

Table 1: In Vitro Degradation of Androgen Receptor

Maximum
Cell Line AR Isoform DC50 (pM) Degradation Reference
(Dmax) (%)

VCaP AR-FL 0.73 >95 [1]
VCaP AR-V7 0.67 >95 [1]
LNCaP AR-FL 3.5 ~72 [1]12]

Table 2: In Vivo Efficacy and Pharmacokinetics
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Parameter Value Animal Model Reference
Tumor Growth LNCaP Xenograft

- 76% , [1][21[3]
Inhibition (TGI) (mice)
Oral Bioavailability 40.5% Mice [2][3]
Oral Bioavailability 69.3% Beagle Dogs [2][3]

Signaling Pathway and Experimental Workflow
Diagrams

BWA-522 Mechanism of Action and Downstream
Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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